Selective ATAD2 Bromodomain Inhibition vs. BET Family Bromodomains
2-Bromo-2',4'-dichloroacetophenone, identified as compound AM879, exhibits selective inhibition of the ATAD2 bromodomain with an IC50 of 3,565 nM [1]. Crucially, at concentrations up to 100 µM it demonstrated no inhibitory activity against the closely related BET family bromodomains BRD2, BRD3, and BRD4 [1]. This selectivity profile contrasts with pan-BET inhibitors like I-BET762, which inhibit BRD2 (IC50 = 32.5 nM), BRD3 (IC50 = 42.4 nM), and BRD4 (IC50 = 36.1 nM) but have no activity against ATAD2 . Thus, AM879 offers unique research utility for selectively probing ATAD2-dependent biology without confounding BET family activity.
| Evidence Dimension | Bromodomain inhibition selectivity |
|---|---|
| Target Compound Data | ATAD2 bromodomain IC50 = 3,565 nM; BRD2-4 IC50 > 100,000 nM (no inhibition) |
| Comparator Or Baseline | I-BET762: ATAD2 IC50 > 100,000 nM (inactive); BRD2 IC50 = 32.5 nM, BRD3 IC50 = 42.4 nM, BRD4 IC50 = 36.1 nM |
| Quantified Difference | Target compound uniquely inhibits ATAD2 (3,565 nM) while sparing BRD2-4; comparator I-BET762 inhibits BRD2-4 (32.5-42.4 nM) while sparing ATAD2 |
| Conditions | BROMOscan assay using human ATAD2 bromodomain and BRD2-4 bromodomains; MDA-MB-231 breast cancer cell proliferation assay (IC50 = 2.43 µM for AM879) [1] |
Why This Matters
The selectivity for ATAD2 over BET bromodomains makes this compound a preferred choice for chemical biology studies focused on ATAD2-dependent cancers, where BET inhibitors would produce off-target transcriptional effects.
- [1] He, Z. et al. Discovery of novel ATAD2 bromodomain inhibitors that trigger apoptosis and autophagy in breast cells by structure-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1): 713-725, 2020. PMID: 32174193. https://doi.org/10.1080/14756366.2020.1740924 View Source
